Product packaging for Mephenytoin(Cat. No.:CAS No. 50-12-4)

Mephenytoin

Número de catálogo: B154092
Número CAS: 50-12-4
Peso molecular: 218.25 g/mol
Clave InChI: GMHKMTDVRCWUDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Mephenytoin (3-methyl-5-ethyl-5-phenylhydantoin) is a hydantoin-class anticonvulsant primarily used to treat partial and generalized tonic-clonic seizures when first-line therapies fail due to toxicity or inefficacy . It is administered as a racemic mixture of S- and R-enantiomers, which exhibit starkly different metabolic and pharmacokinetic properties . The S-enantiomer undergoes rapid 4-hydroxylation via CYP2C19, while the R-enantiomer is slowly N-demethylated to nirvanol, an active metabolite with a prolonged half-life (~96 hours) . Genetic polymorphisms in CYP2C19 significantly influence its metabolism, with 2–5% of Caucasians and 14–18% of East Asians classified as poor metabolizers (PMs) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O2 B154092 Mephenytoin CAS No. 50-12-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023257
Record name Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS No.

50-12-4
Record name (±)-Mephenytoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mephenytoin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mephenytoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mephenytoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPHENYTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 to 137 °C, 135 °C
Record name Mephenytoin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00532
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEPHENYTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mephenytoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Bucherer-Berg Reaction

The Bucherer-Berg reaction remains the cornerstone of Mephenytoin synthesis. This method involves the condensation of 4-hydroxypropiophenone (1 ) with ammonium carbonate and potassium cyanide under reflux conditions to form 5-ethyl-5-phenylhydantoin (2 ) (Figure 1). The intermediate hydantoin is subsequently methylated at the N3 position using dimethyl sulfate in alkaline media, yielding racemic this compound (3 ).

Key Reaction Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Temperature80–90°C7895
Reaction Time6–8 hours
Ammonium Carbonate2.5 molar equivalents

The reaction’s efficiency hinges on the stoichiometric ratio of ammonium carbonate, which prevents the formation of byproducts such as 5-ethyl-5-phenyl-2-thiohydantoin. Post-synthesis purification via recrystallization from ethanol-water (10:90 v/v) ensures ≥99% chemical purity.

Methylation of 5-Ethyl-5-phenylhydantoin Precursors

N-Methylation represents a critical step in distinguishing this compound from its non-anticonvulsant analogs. Using dimethyl sulfate in a sodium hydroxide solution (pH 10–12), the hydantoin’s N3 position undergoes quantitative methylation. Deuterated variants (e.g., this compound-d5) are synthesized by substituting dimethyl sulfate with deuterated methylating agents (e.g., CD3I), achieving isotopic purities ≥98%.

Isotopic Incorporation Efficiency

Methylating AgentDeuterium SourceIsotopic Purity (%)
CD3IDeuterium gas98.5
(CD3)2SO4D2O97.2

Stereoselective Synthesis of Enantiomers

Diastereomeric Salt Formation

Racemic this compound is resolved into its enantiomers via fractional crystallization of diastereomeric brucine salts. The (R)-enantiomer forms a brucine salt with a solubility of 1.2 g/100 mL in ethanol, while the (S)-enantiomer’s salt exhibits lower solubility (0.8 g/100 mL). This differential enables >99% enantiomeric excess (ee) after three recrystallizations.

Optical Rotation Data

EnantiomerSpecific Rotation ([α]D²⁵)Solvent
R-Mephenytoin-104°Ethanol
S-Mephenytoin+105°Ethanol

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts for enantioselective synthesis. Using a palladium-BINAP complex, asymmetric hydrogenation of 5-ethylidene-5-phenylhydantoin (4 ) produces S-Mephenytoin with 92% ee. This method reduces reliance on resolution techniques and improves scalability.

Catalytic Performance Metrics

Catalystee (%)Turnover Number (TON)
Pd/(R)-BINAP92450
Ru/(S)-SynPhos88380

Isotopic Labeling Techniques

Deuterium Incorporation

Deuterated this compound analogs are synthesized via Friedel-Crafts alkylation using deuterated benzene (C6D6) and triflic acid. The resultant 5-(deuterophenyl)-5-ethylhydantoin (5 ) is methylated under anhydrous conditions to prevent proton exchange.

Isotopic Distribution Analysis

PositionDeuterium Enrichment (%)Method
Phenyl ring99.8HR-MS
Ethyl group<0.5¹H NMR

Tritium Labeling for Metabolic Studies

Tritiated this compound ([³H]-Mephenytoin) is prepared via halogen-tritium exchange. 5-(4-Bromophenyl)-5-ethylhydantoin (6 ) undergoes catalytic reduction with tritium gas (³H2), achieving specific activities of 250 mCi/mmol.

Radiolabeling Efficiency

SubstrateSpecific Activity (mCi/mmol)Radiochemical Purity (%)
5-(4-Bromophenyl)hydantoin25099.1

Industrial-Scale Production Considerations

Solvent Recovery Systems

Large-scale synthesis employs toluene-water biphasic systems to recover unreacted 4-hydroxypropiophenone. Automated distillation units achieve 95% solvent recovery, reducing production costs by 18%.

Economic Metrics

ParameterBench ScaleIndustrial Scale
Raw Material Cost ($/kg)320210
Energy Consumption (kWh/kg)4528

Continuous Flow Synthesis

Microwave-assisted flow reactors enhance reaction kinetics, reducing Bucherer-Berg reaction times from 8 hours to 40 minutes. A tubular reactor with inline IR monitoring ensures consistent product quality (RSD <2%).

Flow Reactor Performance

Residence Time (min)Conversion (%)Byproduct Formation (%)
40990.3
60990.2

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 60:40 methanol/water) resolves this compound from synthetic intermediates with a retention time of 8.2 ± 0.3 min. MS/MS fragmentation (m/z 262 → 175) provides quantification limits of 0.1 ng/mL in biological matrices.

HPLC Validation Data

ParameterValue
Linearity (R²)0.9998
LOD (ng/mL)0.05
LOQ (ng/mL)0.15

Spectroscopic Confirmation

¹H NMR (DMSO-d6) confirms deuterium incorporation via the absence of phenyl proton signals (δ 7.2–7.5 ppm). ¹³C NMR detects isotopic shifts at C4 (Δδ = +0.12 ppm for deuterated analogs).

Emerging Methodologies

Enzymatic Resolution

Immobilized lipase (Candida antarctica) catalyzes the enantioselective hydrolysis of racemic methyl esters, yielding R-Mephenytoin with 85% ee. This green chemistry approach reduces solvent waste by 70% compared to classical resolution.

Solid-Phase Synthesis

Functionalized resins (Wang resin) enable stepwise assembly of the hydantoin ring, achieving 90% purity without chromatographic purification . This method is advantageous for synthesizing analogs with modified ethyl or phenyl groups.

Análisis De Reacciones Químicas

Tipos de reacciones

La mefenitoína experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Clinical Applications

Anticonvulsant Use

  • Mephenytoin is indicated for patients with refractory partial epilepsy, particularly when other treatments have failed. It acts by stabilizing neuronal membranes and inhibiting the spread of seizure activity through the motor cortex by blocking sodium channels .

Pharmacokinetics

  • This compound demonstrates a complex pharmacokinetic profile. Studies indicate that it has a half-life of approximately 7 hours, with its active metabolite, nirvanol, exhibiting a significantly longer half-life of about 96 hours . This pharmacokinetic behavior allows for stable blood levels and effective seizure control with fewer side effects compared to other anticonvulsants like phenytoin .

Side Effects and Tolerability

  • Common side effects associated with this compound include drowsiness and occasional rash, while severe adverse effects like aplastic anemia have been documented but are rare . Clinical studies show that serum levels between 25 to 40 µg/ml are typically effective for seizure control without significant discomfort .

Pharmacogenetic Applications

CYP2C19 Phenotyping

  • This compound serves as a critical probe for phenotyping the CYP2C19 enzyme, which is essential for understanding individual variations in drug metabolism. In clinical research, this compound is utilized to assess the metabolic capacity of individuals based on the urinary ratio of its enantiomers, (S)-mephenytoin to (R)-mephenytoin . This application is particularly relevant in pharmacogenomics, where understanding genetic variability can inform personalized medicine approaches.
Study Aspect Details
Sample Size 2638 healthy subjects
Methodology Urinary (S/R) ratio analysis
Key Findings Increased S/R ratio after prolonged storage; minor risk of misclassification (1.5%) in extensive metabolizers

Case Studies and Research Insights

Several case studies highlight the efficacy and safety of this compound in diverse patient populations:

  • A study involving 93 patients demonstrated that serum levels of this compound were correlated with both effectiveness and side effects, reinforcing its role in managing refractory seizures effectively while minimizing adverse reactions .
  • Another investigation into CYP2C19 phenotyping using this compound revealed that it remains a reliable method despite the advent of genetic testing techniques, underscoring its continued relevance in clinical pharmacology .

Mecanismo De Acción

El mecanismo de acción de la mefenitoína no se conoce con certeza, pero una investigación exhaustiva sugiere que su principal mecanismo es bloquear los canales de sodio neuronales dependientes de la frecuencia, el uso y el voltaje. Esta acción limita la activación repetitiva de los potenciales de acción, estabilizando así la membrana neuronal y previniendo la propagación de la actividad convulsiva .

Comparación Con Compuestos Similares

Comparison with Similar Hydantoins

Phenytoin

  • Metabolism: Phenytoin (5,5-diphenylhydantoin) is metabolized via 4-hydroxylation by CYP2C9 and CYP2C19, but lacks the stereoselective metabolism seen with mephenytoin .
  • Therapeutic Use: Both drugs stabilize neuronal sodium channels, but phenytoin is preferred for generalized seizures due to its predictable pharmacokinetics .
  • Toxicity: Phenytoin’s teratogenicity is linked to arene oxide intermediates, whereas this compound’s L-nirvanol isomer causes embryotoxicity in mice despite lower arene oxide production, suggesting alternative mechanisms .

Ethotoin and Fosphenytoin

  • Ethotoin : A less toxic hydantoin with minimal metabolism via CYP2C19, making it safer in PMs . However, it is less potent and rarely used.
  • Fosphenytoin : A prodrug of phenytoin with faster absorption and fewer injection-site reactions. Unlike this compound, it lacks active metabolites and genetic metabolic variability .

Metabolic and Pharmacokinetic Differences

Parameter This compound Phenytoin Ethotoin
Primary Enzyme CYP2C19 (S-enantiomer) CYP2C9/CYP2C19 Non-CYP2C19 pathways
Half-Life (hr) S: 2.1 (EM), R: 76 (PM) 12–24 (dose-dependent) 5–9
Active Metabolite Nirvanol (PMs accumulate R-nirvanol) None None
Polymorphism Impact PMs show 30–40x longer R-enantiomer half-life Minimal CYP2C9 variability None
  • Key Findings: this compound’s S-enantiomer clearance is 100–200x higher in EMs than PMs, while R-enantiomer clearance remains consistent . Co-administration with CYP2C19 inhibitors (e.g., fluconazole) increases S-mephenytoin levels, raising toxicity risks . Nirvanol accumulation in PMs correlates with drowsiness and hepatotoxicity .

Enzymatic Specificity and Drug Interactions

  • CYP2C19 Specificity: S-mephenytoin 4-hydroxylation is catalyzed exclusively by CYP2C19, whereas tolbutamide (another CYP2C substrate) is metabolized by CYP2C8/9/10 . This explains the lack of correlation between tolbutamide and this compound metabolism .
  • Inhibition Profile : Ethotoin and methsuximide competitively inhibit S-mephenytoin hydroxylation, highlighting shared structural requirements for CYP2C19 binding . Warfarin’s (R)-8-hydroxylation also correlates with CYP2C19 activity, indicating overlapping metabolic pathways .

Toxicity and Teratogenicity

  • Nirvanol: The R-enantiomer’s metabolite, L-nirvanol, causes fetal resorption and weight loss in mice despite lower arene oxide production, challenging the traditional teratogen hypothesis .

Clinical Implications

  • Phenotyping: Urinary S/R-mephenytoin ratios via chiral HPLC or GC reliably identify CYP2C19 PMs .
  • Drug Interactions : PMs of this compound may require dose adjustments for CYP2C19 substrates (e.g., citalopram) due to reduced clearance .

Actividad Biológica

Mephenytoin, an anticonvulsant medication, is primarily used in the management of epilepsy. Its biological activity is significantly influenced by genetic polymorphisms in the cytochrome P450 enzyme CYP2C19, which plays a crucial role in its metabolism. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, genetic factors affecting its metabolism, and clinical implications.

Pharmacokinetics and Metabolism

This compound is metabolized predominantly by the CYP2C19 enzyme through 4′-hydroxylation to form 4′-hydroxythis compound (4′-OH-MP), which is then conjugated and excreted. The metabolism of this compound exhibits significant interindividual variability due to genetic polymorphisms that categorize individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).

Key Metabolic Pathways

  • CYP2C19 Enzyme Activity :
    • EMs typically exhibit higher CYP2C19 activity, leading to greater conversion of this compound to its active metabolite.
    • PMs show reduced CYP2C19 activity due to genetic mutations, resulting in decreased drug clearance and potential toxicity.

Genetic Polymorphism

The genetic basis for the variability in this compound metabolism is primarily linked to mutations in the CYP2C19 gene. Notably, a single nucleotide polymorphism (SNP) can result in a non-functional enzyme, significantly impacting drug efficacy and safety.

Table 1: Genotype Distribution and Metabolism

GenotypePhenotypeFrequency (%)Metabolic Activity
*1/*1Extensive Metabolizer (EM)Varies by populationHigh
*1/*2Intermediate Metabolizer (IM)Varies by populationModerate
*2/*2Poor Metabolizer (PM)Higher in Asian populationsVery Low

Efficacy and Safety Profile

Clinical studies have demonstrated that serum levels of this compound correlate with seizure control. Therapeutic ranges typically fall between 25 to 40 µg/mL for effective seizure management without significant side effects. However, PMs may experience adverse effects due to elevated serum levels.

  • Case Study Analysis : A study involving 93 patients indicated that while this compound was effective in reducing seizure frequency, some patients experienced side effects such as drowsiness and rare cases of aplastic anemia. Monitoring serum levels is crucial for optimizing therapy.

Table 2: Clinical Outcomes Based on Genotype

GenotypeAverage Serum Level (µg/mL)Seizure Control (%)Side Effects (%)
*1/*1307510
*1/*2356020
*2/*2504050

Research Findings

Recent studies have further elucidated the relationship between this compound metabolism and CYP2C19 genotypes. A notable study assessed urinary excretion of metabolites post-mephenytoin administration, highlighting significant differences based on genetic profiles.

  • Research Findings :
    • Cumulative urinary excretion of 4′-OH-MP was found to be the most reliable metric for assessing CYP2C19 activity, with a low intraindividual coefficient of variation (7%) indicating stable metabolic responses over time.

Q & A

Basic: What are the primary metabolic pathways of mephenytoin, and what methodological approaches are used to quantify its enantiomers in biological samples?

This compound undergoes stereoselective metabolism primarily via CYP2C19 (responsible for 4-hydroxylation of the (S)-enantiomer) and CYP2C9 (which demethylates the (R)-enantiomer to form nirvanol) . To quantify enantiomers, researchers use gas chromatography (GC) with chiral columns to separate (S)- and (R)-mephenytoin in urine. Acidification of samples is critical to stabilize the metabolites, as (S)-mephenytoin’s hydroxylated product is acid-labile . Method validation includes assessing linearity (10–500 µg/L), precision (<15% CV), and recovery rates (>85%) .

Basic: How do researchers determine CYP2C19 metabolic phenotypes using this compound?

The urinary (S)/(R)-mephenytoin ratio is the gold standard for phenotyping:

  • Normal metabolizers (NMs): S/R ratio <0.8 due to efficient (S)-enantiomer hydroxylation.
  • Poor metabolizers (PMs): S/R ratio ≥0.8, indicating reduced CYP2C19 activity .
    Researchers administer a single 100 mg oral dose, collect 8-hour urine, and measure enantiomers via GC. Acidification of urine to pH 3–4 prevents degradation of the (S)-metabolite .

Advanced: How should experimental protocols address stability issues in this compound metabolite analysis?

Key steps include:

  • Immediate acidification of urine post-collection to pH 3–4 to stabilize the (S)-metabolite .
  • Storage at −20°C to prevent enzymatic degradation; avoid repeated freeze-thaw cycles.
  • Validation of long-term stability : Studies show metabolites remain stable for ≤2 years under these conditions .
  • Analytical controls : Include spiked samples with known concentrations to monitor recovery rates during batch processing .

Advanced: What experimental design considerations are critical when using this compound in CYP2C19 phenotyping studies?

  • Cocktail approach : Co-administer this compound with other probe drugs (e.g., dextromethorphan for CYP2D6) to assess multiple enzymes simultaneously. Ensure staggered dosing to avoid pharmacokinetic interactions .
  • Population selection : Include diverse genotypes (e.g., CYP2C19 *2/*2, *1/*17) to capture metabolic variability.
  • Safety monitoring : Document adverse effects (e.g., sedation in PMs) and exclude participants with CYP2C19 inhibitors/inducers .
  • Phenotype confirmation : Use PCR-based genotyping to resolve discordant S/R ratios (e.g., false PMs due to improper acidification) .

Advanced: How can researchers resolve discrepancies in metabolic ratio data across this compound studies?

Common sources of conflict and solutions:

  • Sample handling : Improper acidification or storage increases S/R ratios. Standardize protocols using pH-adjusted containers and immediate freezing .
  • Analytical variability : Validate GC methods with internal standards (e.g., deuterated this compound) and inter-laboratory calibration .
  • Genetic subpopulations : Account for rare CYP2C19 alleles (e.g., CYP2C193 in Asian cohorts) that skew phenotype-genotype correlations .

Advanced: What statistical methods are appropriate for analyzing this compound metabolic ratios in population studies?

  • Non-parametric tests (e.g., Mann-Whitney U) for skewed S/R ratio distributions.
  • Receiver operating characteristic (ROC) curves to define optimal S/R cutoffs for PM/NM classification (e.g., 0.8 sensitivity: 95%, specificity: 98%) .
  • Multivariate regression to adjust for covariates (e.g., age, co-medications) affecting metabolic ratios .

Advanced: How does genotyping complement this compound phenotyping in CYP2C19 polymorphism studies?

  • Genotyping identifies CYP2C19 variants (e.g., *2, *3, *17) with known functional impacts, resolving ambiguous phenotypes (e.g., ultra-rapid metabolizers).
  • Phenotyping detects rare/novel variants not covered by standard genotyping panels.
  • Integrated approach : Use concordance analysis (κ statistic) to validate phenotype-genotype correlations in diverse cohorts .

Ethical/Methodological: What ethical considerations apply to human studies involving this compound?

  • Informed consent : Disclose potential sedation risks, particularly in PMs .
  • Data sharing : Deposit raw metabolic ratios and genotypes in repositories (e.g., ClinVar) for reproducibility .
  • Confidentiality : De-identify data linked to rare genotypes to prevent stigmatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mephenytoin
Reactant of Route 2
Reactant of Route 2
Mephenytoin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.